molecular formula C6H6N4OS B12121173 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one CAS No. 91184-06-4

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one

Cat. No.: B12121173
CAS No.: 91184-06-4
M. Wt: 182.21 g/mol
InChI Key: HGJLLONXGPLCEM-UHFFFAOYSA-N
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Description

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using a copper bromide/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazolo or pyrimidine rings.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl group, in particular, offers unique reactivity compared to other triazolopyrimidine derivatives.

Properties

CAS No.

91184-06-4

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

7-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)

InChI Key

HGJLLONXGPLCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)NNC2=S

Origin of Product

United States

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